molecular formula C10H15ClO B13789717 Spiro[3.5]nonane-2-carbonyl chloride CAS No. 91716-33-5

Spiro[3.5]nonane-2-carbonyl chloride

Cat. No.: B13789717
CAS No.: 91716-33-5
M. Wt: 186.68 g/mol
InChI Key: RMBIEFVLEGANCN-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-2-carbonyl chloride is a bicyclic compound featuring a spirocyclic framework (two rings connected at a single carbon atom) with a carbonyl chloride functional group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and agrochemicals.

Properties

CAS No.

91716-33-5

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

spiro[3.5]nonane-2-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2

InChI Key

RMBIEFVLEGANCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-2-carbonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the carbonyl chloride group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequently, the carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Group Differences
Compound Name Molecular Formula Functional Groups Key Structural Features
Spiro[3.5]nonane-2-carbonyl chloride C₉H₁₃ClO Carbonyl chloride (-COCl) Spirocyclic framework (3.5 fusion)
5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride C₈H₁₂ClNO₂ Carbonyl chloride, ether, amine Oxygen and nitrogen in spiro rings
n-Nonanoyl chloride C₉H₁₇ClO Carbonyl chloride Linear alkyl chain
2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₁₀H₁₃ClN₂O₂ Carboxylic acid, amine, ether Polar functional groups, salt form
5-Methyl-2-oxaspiro[3.5]nonane C₉H₁₆O Ether Methyl substituent, no carbonyl

Key Observations :

  • This compound differs from 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride by the absence of heteroatoms (O/N) in its spiro rings, which reduces polarity but increases steric hindrance .
  • The 2-amino-7-oxaspiro[...] acid hydrochloride analog highlights how polar groups (e.g., -NH₂, -COOH) increase molecular weight (228.68 vs. ~176 for acyl chlorides) and alter solubility .
Table 2: Reactivity and Application Profiles
Compound Reactivity Profile Applications
This compound High reactivity in nucleophilic substitutions (e.g., with amines, alcohols) Synthesis of spirocyclic amides, esters
5-oxa-8-azaspiro[...]carbonyl chloride Enhanced solubility due to O/N heteroatoms; moderate reactivity Pharmaceutical intermediates (e.g., peptidomimetics)
n-Nonanoyl chloride Fast reaction kinetics (unhindered linear chain) Surfactants, plasticizers
2-amino-7-oxaspiro[...] acid HCl Low reactivity (carboxylic acid salt); requires activation Peptide synthesis, chiral building blocks

Key Findings :

  • The spirocyclic structure in this compound may reduce reaction rates compared to linear acyl chlorides like n-Nonanoyl chloride, but its rigid framework is advantageous in stereoselective syntheses .
  • Heteroatom-containing analogs (e.g., 5-oxa-8-azaspiro[...]) exhibit improved solubility in polar solvents, broadening their utility in medicinal chemistry .

Physical Properties and Stability

Table 3: Physical Property Comparison
Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Stability Notes
This compound ~176 (estimated) ~0.94 (predicted) Not reported Sensitive to moisture, hydrolysis
n-Nonanoyl chloride 176.68 0.94 186–187 Stable under anhydrous conditions
5-Methyl-2-oxaspiro[...]nonane 140.22 Not reported Not reported Likely stable (ether linkage)

Insights :

  • The density of this compound is comparable to n-Nonanoyl chloride, but its lower volatility (due to cyclic structure) may necessitate specialized handling .
  • Stability challenges (hydrolysis sensitivity) are common across acyl chlorides, requiring inert storage conditions .

Biological Activity

Spiro[3.5]nonane-2-carbonyl chloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of cyclization reactions followed by chlorination to achieve the desired carbonyl chloride functionality. The following table summarizes a typical synthetic route:

StepReaction TypeKey ReagentsYield (%)
1CyclizationBis(bromomethyl)-cyclohexane70
2ChlorinationThionyl chloride85
3PurificationColumn chromatography>90

These methods allow for the efficient production of this compound, which can then be further modified for various biological evaluations.

Antitumor Activity

Recent studies have indicated that derivatives of spiro[3.5]nonane exhibit significant antitumor activity. For instance, compounds derived from this scaffold demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

Antimicrobial Properties

Research has shown that spiro[3.5]nonane derivatives possess antimicrobial properties against various pathogens. In vitro assays revealed effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The structure-activity relationship (SAR) studies suggest that modifications on the spiro framework can enhance antimicrobial potency.

Sigma Receptor Binding

The compound has been investigated for its binding affinity to sigma receptors (S1R and S2R), which are implicated in various neurological disorders. Binding assays indicated a high affinity for S1R with a Ki value around 3.5 nM, suggesting potential applications in neuropharmacology .

Case Studies

  • Antitumor Evaluation : A study conducted on spiro[3.5]nonane derivatives showed promising results in inhibiting tumor growth in xenograft models, with a reported tumor volume reduction of up to 60% compared to controls.
  • Antimicrobial Testing : A series of compounds were evaluated for their antimicrobial efficacy against clinical isolates of S. aureus. The most potent derivative displayed an MIC of 32 µg/mL, indicating significant potential as an antimicrobial agent.
  • Receptor Binding Studies : In a pharmacological study, compounds were assessed for their interaction with sigma receptors using radiolabeled ligand displacement assays, confirming their role as selective sigma receptor ligands.

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